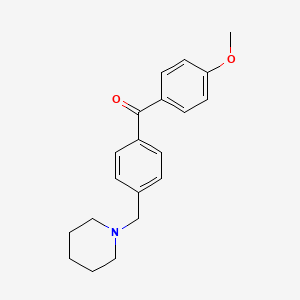

4-Methoxy-4'-piperidinomethyl benzophenone

Description

4-Methoxy-4'-piperidinomethyl benzophenone (CAS: 898771-03-4) is a benzophenone derivative characterized by a methoxy group at the 4-position and a piperidinomethyl substituent at the 4'-position of the benzophenone scaffold . Benzophenones are widely studied for their photochemical properties and biological activities, with structural modifications significantly influencing their applications. This compound is synthesized through multi-step organic reactions, often involving Grignard reagents or coupling strategies, as seen in related benzophenone derivatives .

Properties

IUPAC Name |

(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSCCUUZRKGVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642677 | |

| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-03-4 | |

| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxybenzophenone can be reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form 4-methoxybenzophenone.

Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting 4-methoxybenzophenone with piperidine and formaldehyde in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The piperidinomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-4’-piperidinomethyl benzophenone.

Reduction: 4-Methoxy-4’-piperidinomethyl benzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

Photostabilization

One of the primary applications of 4-Methoxy-4'-piperidinomethyl benzophenone is as a photostabilizer . Photostabilizers are compounds that protect materials from degradation caused by ultraviolet (UV) radiation. This compound absorbs UV light effectively, making it suitable for use in various products, including:

- Plastics : It is used to enhance the UV resistance of plastic materials, preventing yellowing and maintaining mechanical properties over time.

- Coatings : In paints and coatings, it helps to prolong the lifespan and aesthetic quality by minimizing UV-induced damage.

- Cosmetics : As a UV filter in sunscreens and other cosmetic formulations, it protects skin from harmful UV radiation while contributing to the stability of the product.

A study highlighted the effectiveness of benzophenone derivatives, including this compound, in absorbing UV light within the range of 290-400 nm, thus providing significant protection against photoaging in various applications .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of Mannich bases , which are known for their biological activities. Research indicates that Mannich bases derived from this compound exhibit:

- Anticancer Properties : Several studies have reported increased cytotoxicity against various cancer cell lines, including renal carcinoma and T-lymphocyte cells. The incorporation of piperidine moieties enhances the biological activity of these compounds .

- Potential Drug Development : The versatility of Mannich bases allows for modifications that can lead to new therapeutic agents targeting different types of cancer. The structure-activity relationship (SAR) studies have shown promising results in enhancing potency against specific cancer types .

Polymer Science

In polymer science, this compound is utilized to develop polymeric additives that improve the UV stability of materials:

- Poly(vinyl chloride) : The compound can be covalently attached to PVC through click chemistry methods, resulting in polymeric UV absorbers that provide long-lasting protection against UV degradation without releasing small molecules into the environment .

The incorporation of this compound into polymer matrices has demonstrated significant improvements in thermal stability and resistance to photoaging while maintaining good solubility in organic solvents .

Case Study 1: Photostabilization in Coatings

A recent investigation into the use of this compound as a photostabilizer in acrylic coatings showed that its addition significantly reduced color change and gloss loss when exposed to accelerated weathering tests. This highlights its effectiveness in real-world applications where aesthetic qualities are crucial.

Case Study 2: Anticancer Activity

In a study focusing on Mannich bases derived from this compound, researchers found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil against breast cancer cell lines (MCF-7). This suggests potential for further development into effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-Methoxy-4’-piperidinomethyl benzophenone involves its ability to absorb UV light. The methoxy group enhances its UV absorption properties, making it effective in protecting materials from UV-induced degradation. The piperidinomethyl group may also contribute to its stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Key Observations :

- Piperazinomethyl vs.

- Halogenation: Bromo and fluoro substituents (e.g., CAS 898792-75-1) enhance photostability and may influence antiproliferative activity, as seen in halogenated benzophenone derivatives like CAI, which inhibit calcium influx in cancer cells .

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (EDG): The methoxy group in 4-Methoxy-4'-piperidinomethyl benzophenone is an electron-donating group (EDG). In chalcone analogues, EDGs like methoxy reduce antiproliferative activity compared to electron-withdrawing halogens (e.g., chloro, bromo) .

Physicochemical and Photochemical Properties

Crystal Structure and Stability

- Benzophenone derivatives often exhibit planar structures, with methoxy groups influencing packing efficiency.

Biological Activity

4-Methoxy-4'-piperidinomethyl benzophenone is a derivative of benzophenone, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a benzophenone core with a methoxy group and a piperidinomethyl substituent. This structural configuration is believed to influence its biological activities significantly.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzophenone analogues demonstrate effective inhibition against various bacterial strains. The antimicrobial efficacy of this compound is hypothesized to be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Benzophenone Derivatives

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli, S. aureus | 15 | |

| Benzophenone-3 | E. coli | 18 | |

| Benzophenone-4 | S. aureus | 20 |

Anti-inflammatory Activity

Benzophenones are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 54%, IL-6: 97% | 10 | |

| Benzophenone-1 | TNF-α: 60% | 5 | |

| Benzophenone-2 | IL-6: 70% | 8 |

Anticancer Activity

The anticancer potential of benzophenones has been extensively studied. Specifically, derivatives like this compound have shown promising results in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzophenones against human cancer cell lines, including HL-60 and A549. The results indicated that the compound exhibited significant inhibitory activity with IC50 values comparable to established chemotherapeutics.

Table 3: Anticancer Activity

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HL-60 | 0.48 | This compound |

| A549 | 0.82 | This compound |

| SW480 | 0.99 | Benzophenone analogues |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in inflammatory and cancer pathways.

- Modulation of Gene Expression : Network pharmacology studies have identified target genes such as AKT1 and CASP3, which are implicated in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may exhibit antioxidant properties, further contributing to their therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.